

# An In-depth Technical Guide to Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

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## Compound of Interest

Compound Name: Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

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## Introduction

**Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-**, also known as N,O-Diacetyltyramine, is a fungal metabolite with a range of observed biological activities. This document provides a comprehensive technical overview of its chemical characteristics, biological effects, and potential mechanisms of action, based on available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

## Chemical and Physical Properties

N,O-Diacetyltyramine is a derivative of tyramine, a biogenic amine. The acetylation of both the amino and the phenolic hydroxyl groups of tyramine results in this compound. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	[4-(2-acetamidoethyl)phenyl] acetate	PubChem[1]
Synonyms	N,O-Diacetyltyramine, N-[2-[4-(acetyloxy)phenyl]ethyl]acetamide, Acetamide, N-(p-hydroxyphenethyl)-, acetate (ester)	PubChem[1]
CAS Number	14383-56-3	Cheméo[2]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	221.25 g/mol	PubChem[1]
LogP (Octanol/Water)	2.131 (Crippen Calculated)	Cheméo
Water Solubility	-2.41 (Log10 of Water solubility in mol/l, Crippen Calculated)	Cheméo
Kovats Retention Index	1950 (Standard non-polar)	PubChem

## Biological Activity

N,O-Diacetyltyramine has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and larvicidal effects.

### Antibacterial and Antifungal Activity

The compound is active against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) are summarized below.

Organism Type	MIC Range (µg/mL)
Bacteria	8 - 128
Fungi	64 - 256

## Cytotoxic Activity

N,O-Diacetyltyramine exhibits cytotoxicity against several human cancer cell lines.

Cell Line	Description	Effective Concentration Range (nM)
MDA-MB-231	Breast adenocarcinoma	10 - 5000
HeLa	Cervical adenocarcinoma	10 - 5000
MCF-7	Breast adenocarcinoma	10 - 5000
OAW42	Ovarian adenocarcinoma	10 - 5000

## Larvicidal Activity

The compound has shown larvicidal activity against several mosquito species.

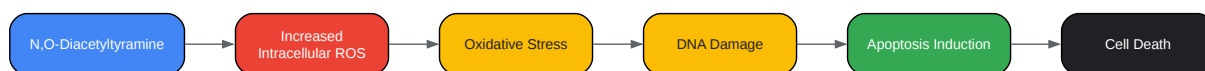
Mosquito Species	LC <sub>50</sub> (ppm)
Aedes aegypti	724.8
Anopheles albimanus	403.1
Culex quinquefasciatus	506.7

## Potential Mechanisms of Action

The precise mechanisms of action for N,O-Diacetyltyramine have not been fully elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.

## Cytotoxicity

The cytotoxic effects against cancer cell lines may be mediated through the generation of Reactive Oxygen Species (ROS). This can lead to DNA damage and the induction of apoptosis. The precursor molecule, tyramine, has been shown to influence DNA damage-signaling pathways.

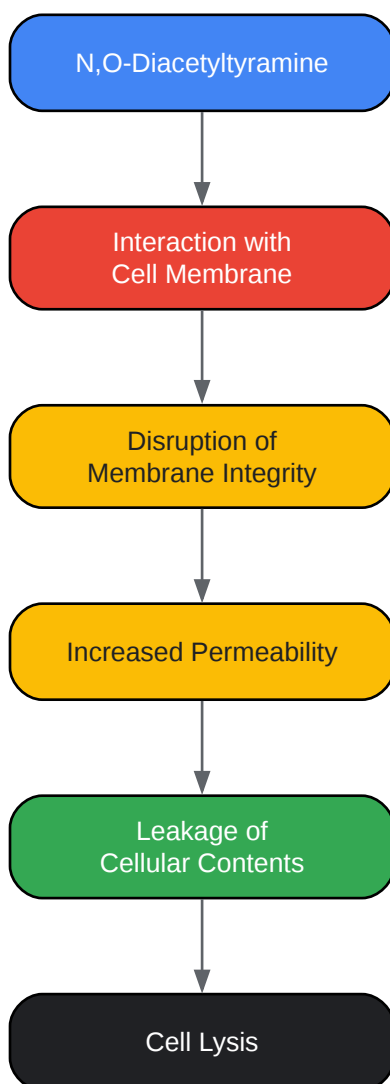


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Caption: Putative mechanism of cytotoxicity via ROS generation.

## Antibacterial and Antifungal Activity

The antimicrobial activity may stem from the disruption of the microbial cell membrane. The lipophilic nature of the compound could facilitate its insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis.



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Caption: Proposed mechanism of antimicrobial action.

## Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of N,O-Diacetyltyramine.

### Synthesis of N,O-Diacetyltyramine

This protocol is based on the general acetylation of tyramine.

Materials:

- Tyramine hydrochloride
- Acetic anhydride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Suspend tyramine hydrochloride in dichloromethane.
- Add an excess of pyridine (approximately 3-4 equivalents) to the suspension and stir until the tyramine hydrochloride dissolves.
- Cool the reaction mixture to 0 °C in an ice bath.

- Slowly add acetic anhydride (approximately 2.5-3 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification

The crude N,O-Diacetyltyramine can be purified using column chromatography.

Materials:

- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

Procedure:

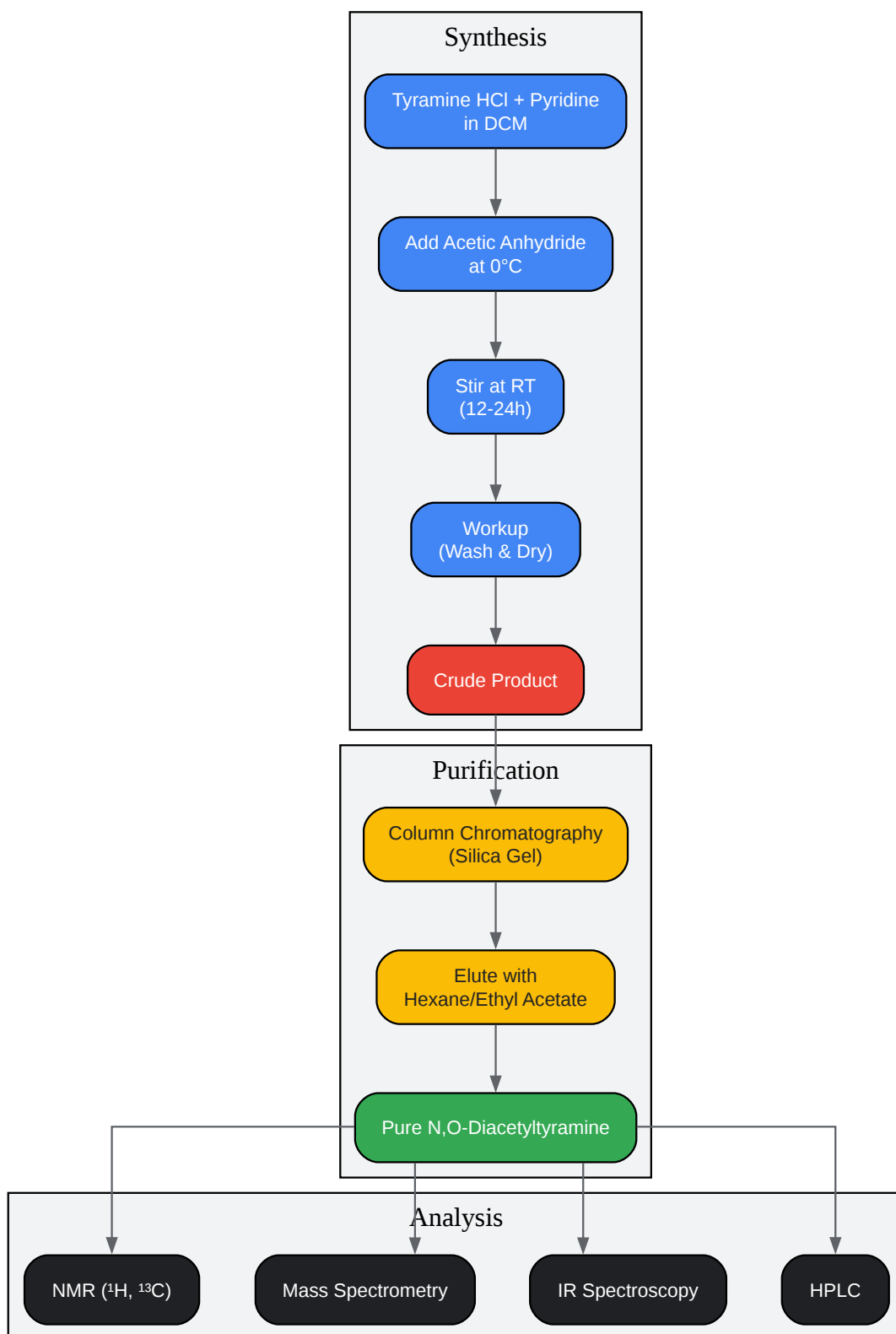
- Prepare a silica gel column using a slurry of silica in hexane.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the dissolved product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

- Collect fractions and analyze them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent to obtain purified N,O-Diacetyltyramine.

## Analytical Characterization

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.



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Caption: Experimental workflow for synthesis and characterization.



## Conclusion

**Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-** (N,O-Diacetyltyramine) is a bioactive compound with demonstrated antimicrobial, cytotoxic, and larvicidal properties. While its exact mechanisms of action require further investigation, preliminary evidence suggests the involvement of oxidative stress and cell membrane disruption. The provided experimental protocols offer a starting point for its synthesis and characterization, paving the way for further research into its therapeutic potential. This document serves as a comprehensive resource to guide future studies and drug development efforts centered on this promising molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084913#initial-characterization-of-acetamide-n-2-4-acetyloxy-phenyl-ethyl>]

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